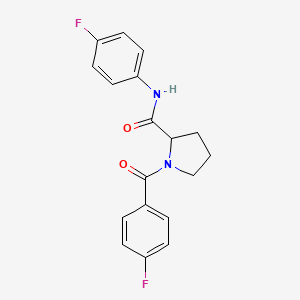![molecular formula C18H25N3O B6009772 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It may also modulate the release of neurotransmitters and regulate the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It may also reduce inflammation and pain by modulating the activity of inflammatory mediators. Additionally, it has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit a strong therapeutic effect at relatively low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential role in the treatment of various diseases. Finally, the safety and toxicity of this compound need to be thoroughly investigated to assess its potential for clinical use.
In conclusion, 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. Despite some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapies for various diseases.
合成法
The synthesis method of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine involves the reaction of 4-morpholinylmethyl-1-ethyl-1H-pyrazole-5-carboxylate with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
科学的研究の応用
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Moreover, it has been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-21-14-17(12-19-21)13-20-10-11-22-18(15-20)9-8-16-6-4-3-5-7-16/h3-7,12,14,18H,2,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWOJDZZGLVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)


![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B6009769.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)